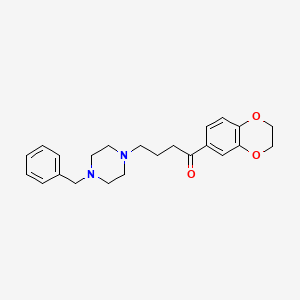
Naphtha, shale oil, hydrocracked, heavy thermal cracked.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Naphtha, shale oil, hydrocracked, heavy thermal cracked” is a complex combination of hydrocarbons produced by the distillation of products from a thermal cracking process for which the feedstock is hydrocracked shale oil . It is an intermediate hydrocarbon liquid stream derived from the refining of crude oil . It is most usually desulfurized and then catalytically reformed, which rearranges or restructures the hydrocarbon molecules in the naphtha as well as breaking some of the molecules into smaller molecules .
Synthesis Analysis
The synthesis of “Naphtha, shale oil, hydrocracked, heavy thermal cracked” involves a process known as hydrocracking. Hydrocracking is a flexible catalytic refining process that can upgrade a large variety of petroleum fractions . It is commonly applied to upgrade the heavier fractions obtained from the distillation of crude oils, including residue .Molecular Structure Analysis
“Naphtha, shale oil, hydrocracked, heavy thermal cracked” is a complex mixture of hydrocarbons obtained by treating a mineral oil fraction with hydrogen in the presence of a catalyst . It consists of hydrocarbons with carbon numbers predominantly in the range between C6 and C13 .Chemical Reactions Analysis
The chemical reactions involved in the production of “Naphtha, shale oil, hydrocracked, heavy thermal cracked” include the conversion of heavy molecular weight compounds to lower molecular weight compounds through carbon-carbon bond breaking and hydrogen addition .Physical And Chemical Properties Analysis
“Naphtha, shale oil, hydrocracked, heavy thermal cracked” is a distillation cut primarily made up of material roughly the same density as finished gasoline . It has a boiling range that can be from 180F to 330F .作用机制
The mechanism of action in the production of “Naphtha, shale oil, hydrocracked, heavy thermal cracked” involves a bifunctional mechanism. Two distinct types of catalytic sites are required to catalyze the steps in the reaction sequence. The cracking and isomerization reactions take place on the acidic support. The metals provide the hydrogenation function .
安全和危害
“Naphtha, shale oil, hydrocracked, heavy thermal cracked” is a flammable liquid and vapour. It may be fatal if swallowed and enters airways. It may cause drowsiness or dizziness. It may cause cancer, genetic defects, damage fertility, and the unborn child. It causes damage to organs through prolonged or repeated exposure. It is toxic to aquatic life with long-lasting effects .
未来方向
The future directions of “Naphtha, shale oil, hydrocracked, heavy thermal cracked” involve the continuous improvement of the hydrocracking process to produce products that meet or exceed all of the present environmental regulations . Refiners can adjust the cut points of heavy naphtha to shift volume into light naphtha and/or kerosene, and to reduce the volume going to the reformer .
属性
CAS 编号 |
195459-25-7 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
0 |
同义词 |
Naphtha, shale oil, hydrocracked, heavy thermal cracked. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



